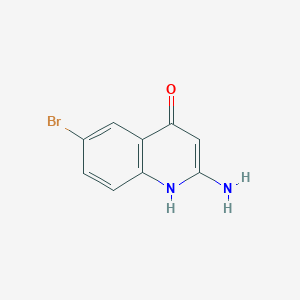

2-Amino-6-bromoquinolin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-5-1-2-7-6(3-5)8(13)4-9(11)12-7/h1-4H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQHHMLZACZWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558869 | |

| Record name | 2-Amino-6-bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123420-09-7 | |

| Record name | 2-Amino-6-bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Researcher's Guide to 2-Amino-6-bromoquinolin-4-ol (CAS 123420-09-7): Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Amino-6-bromoquinolin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While public domain data on this specific molecule is limited, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and exploration of its biological activities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the expanding field of quinoline-based therapeutics.

Core Compound Information and Physicochemical Properties

This compound is a substituted quinoline derivative. The quinoline scaffold is a key pharmacophore in numerous approved drugs, and the presence of an amino group at the 2-position, a hydroxyl group at the 4-position, and a bromine atom at the 6-position suggests a molecule with diverse potential for chemical modification and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 123420-09-7 | [1] |

| Molecular Formula | C₉H₇BrN₂O | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| Melting Point | >300 °C | [1] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | [1] |

| Predicted LogP (XLogP3) | 2.9 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Proposed Synthetic Pathway and Experimental Protocols

Diagram 1: Proposed Synthesis of this compound

Caption: A proposed multi-step synthesis of this compound.

Step 1: Synthesis of Diethyl 2-(((4-bromophenyl)amino)methylene)malonate (Intermediate A)

This initial step is a classic Gould-Jacobs reaction, which is a cornerstone for the synthesis of 4-hydroxyquinolines.[2]

-

Materials:

-

4-bromoaniline

-

Diethyl (ethoxymethylene)malonate

-

-

Protocol:

-

In a round-bottom flask, combine equimolar amounts of 4-bromoaniline and diethyl (ethoxymethylene)malonate.

-

Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to yield the desired intermediate.

-

Step 2: Synthesis of Ethyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

This step involves the thermal cyclization of the intermediate from Step 1.

-

Materials:

-

Diethyl 2-(((4-bromophenyl)amino)methylene)malonate

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

-

-

Protocol:

-

In a flask equipped with a reflux condenser, dissolve the intermediate from Step 1 in a high-boiling point solvent.

-

Heat the solution to a high temperature (typically 240-260 °C) for 30-60 minutes.

-

Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

-

Collect the solid by filtration, wash with the non-polar solvent, and dry to obtain the cyclized product.

-

Step 3: Synthesis of 6-bromoquinolin-2,4-diol

This step involves the hydrolysis of the ester and subsequent decarboxylation.

-

Materials:

-

Ethyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

-

Aqueous sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

-

Protocol:

-

Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux for 2-4 hours to effect hydrolysis.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

-

Continue heating the acidic mixture to induce decarboxylation.

-

Cool the solution and collect the precipitated product by filtration. Wash with water and dry.

-

Step 4: Synthesis of 6-bromo-2,4-dichloroquinoline

The diol is converted to the more reactive dichloro derivative.

-

Materials:

-

6-bromoquinolin-2,4-diol

-

Phosphorus oxychloride (POCl₃)

-

-

Protocol:

-

Carefully add 6-bromoquinolin-2,4-diol to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Step 5: Synthesis of 2-Amino-6-bromo-4-chloroquinoline

This step involves a selective nucleophilic aromatic substitution at the more reactive 2-position of the dichloroquinoline.

-

Materials:

-

6-bromo-2,4-dichloroquinoline

-

Ammonia source (e.g., aqueous ammonia, ammonium hydroxide)

-

-

Protocol:

-

Dissolve 6-bromo-2,4-dichloroquinoline in a suitable solvent (e.g., ethanol).

-

Add an excess of the ammonia source.

-

Heat the mixture in a sealed vessel at a controlled temperature (e.g., 100-120 °C) for several hours. The reaction progress should be monitored by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Step 6: Synthesis of this compound

The final step is the hydrolysis of the remaining chloro group to a hydroxyl group.

-

Materials:

-

2-Amino-6-bromo-4-chloroquinoline

-

Aqueous hydrochloric acid

-

-

Protocol:

-

Suspend 2-Amino-6-bromo-4-chloroquinoline in aqueous hydrochloric acid (e.g., 6M).

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Predicted Spectroscopic and Analytical Data

As experimental data for this compound is not widely published, the following tables provide predicted spectroscopic data based on the analysis of its structure and comparison with related compounds. This information is crucial for the characterization and identification of the synthesized molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.0 - 12.0 | br s | -OH |

| ~7.8 - 8.0 | d | H-5 |

| ~7.5 - 7.7 | dd | H-7 |

| ~7.3 - 7.5 | d | H-8 |

| ~6.5 - 6.7 | s | H-3 |

| ~6.0 - 6.5 | br s | -NH₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C-4 |

| ~155 - 160 | C-2 |

| ~145 - 150 | C-8a |

| ~130 - 135 | C-7 |

| ~125 - 130 | C-5 |

| ~120 - 125 | C-4a |

| ~115 - 120 | C-6 |

| ~110 - 115 | C-8 |

| ~90 - 95 | C-3 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1650 - 1630 | Strong | C=O stretching (from quinolone tautomer) |

| 1620 - 1580 | Medium-Strong | C=C and C=N stretching |

| 850 - 800 | Strong | C-H out-of-plane bending |

| 600 - 550 | Medium | C-Br stretching |

Table 5: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Assignment |

| ESI+ | 240.98, 242.98 | [M+H]⁺ (isotopic pattern for Br) |

| ESI- | 238.96, 240.96 | [M-H]⁻ (isotopic pattern for Br) |

Reactivity and Potential for Further Functionalization

The chemical structure of this compound offers several sites for further chemical modification, making it a versatile scaffold for the generation of compound libraries for drug discovery.

Diagram 2: Key Reactivity Sites of this compound

Caption: Overview of the reactive sites on the this compound scaffold.

-

The 2-Amino Group: This primary amine is a key site for derivatization. It can undergo acylation to form amides, alkylation, and diazotization followed by various substitution reactions. These modifications can significantly impact the molecule's solubility, lipophilicity, and biological activity.

-

The 4-Hydroxyl Group: The hydroxyl group, or its tautomeric keto form, can be O-alkylated or O-acylated. It can also be converted back to a 4-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities at this position.

-

The 6-Bromo Substituent: The bromine atom on the aromatic ring is a prime handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of aryl, vinyl, and alkynyl groups, dramatically increasing the structural diversity of the derivatives.

-

The Quinoline Ring System: The quinoline ring itself can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups.

Potential Biological Activities and Therapeutic Applications

The quinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Numerous quinoline derivatives have been developed as effective therapeutic agents.

-

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3][4] The structural features of this compound make it an interesting candidate for evaluation as an anticancer agent. The amino and hydroxyl groups can form hydrogen bonds with biological targets, while the planar quinoline ring can participate in π-π stacking interactions.

-

Antiviral Activity: Quinolines have also shown promise as antiviral agents, with activity reported against a range of viruses, including dengue virus and Zika virus.[5][6][7] The mechanism of antiviral action for many quinolines is not fully elucidated but may involve inhibition of viral entry, replication, or assembly.

-

Other Potential Activities: The quinoline nucleus is also found in drugs with antimalarial, antibacterial, and anti-inflammatory properties. Further investigation into the biological profile of this compound and its derivatives is warranted.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to handling is imperative. The following recommendations are based on the known hazards of structurally related amino- and bromo-substituted aromatic compounds.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

-

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical advice.

-

-

Toxicological Information:

-

Specific toxicological data for this compound is not available.

-

Structurally similar compounds are known to be irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed or absorbed through the skin.

-

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its versatile structure, featuring multiple points for chemical modification, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. It is our hope that this document will serve as a valuable resource for researchers and catalyze further investigation into the chemical and biological properties of this intriguing molecule.

References

Sources

- 1. Molecular docking and QSAR analyses for understanding the antimalarial activity of some 7-substituted-4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 4. QSAR studies of antiviral agents using molecular similarity analysis and structure-activity maps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-amino-6-bromo-1H-quinolin-4-one

Introduction

The quinolin-4-one scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] This heterocyclic system is renowned for its broad spectrum of biological activities, including potent antibacterial, anticancer, and antiviral properties.[1][2] Within this privileged class, 2-amino-6-bromo-1H-quinolin-4-one stands out as a particularly valuable synthetic intermediate. The bromine atom at the C-6 position not only enhances biological activity in many contexts but also serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions. The 2-amino group is a critical pharmacophore, essential for molecular recognition and binding in numerous biological targets.

This guide provides an in-depth technical overview of the primary synthetic strategies for constructing 2-amino-6-bromo-1H-quinolin-4-one. It is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying chemical principles and strategic considerations behind the synthetic design.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of substituted quinolin-4-ones can be approached through several classical and modern methodologies. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. A retrosynthetic analysis reveals two primary disconnection approaches, which form the basis of the most common synthetic routes.

Caption: Key retrosynthetic strategies for the 2-amino-6-bromo-1H-quinolin-4-one core.

The most prominent methods for constructing the quinolin-4-one core include:

-

Gould-Jacobs Reaction: This classical method involves the condensation of an aniline with an (alkoxymethylene)malonic ester, followed by a high-temperature thermal cyclization.[2][3] It is a robust and widely used method, particularly effective for anilines bearing electron-donating groups.[3]

-

Conrad-Limpach Synthesis: This route involves the reaction of anilines with β-ketoesters. The thermal conditions of the cyclization step can be a limitation, often requiring high-boiling and difficult-to-remove solvents like diphenyl ether.[2]

-

Camps Cyclization: This involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to form either a quinolin-2-one or a quinolin-4-one, depending on the substrate and reaction conditions.[2]

For the specific synthesis of 2-amino-6-bromo-1H-quinolin-4-one, a modified Gould-Jacobs approach starting from 4-bromoaniline is the most direct and well-precedented strategy.

Recommended Synthetic Protocol: A Modified Gould-Jacobs Approach

This protocol outlines a reliable three-step synthesis starting from commercially available 4-bromoaniline. The strategy involves an initial condensation, a thermal cyclization to construct the quinolone core, and subsequent hydrolysis and decarboxylation to yield the final product.

Caption: Workflow for the synthesis of 2-amino-6-bromo-1H-quinolin-4-one.

Part 1: Synthesis of Ethyl 2-cyano-3-((4-bromophenyl)amino)acrylate (Intermediate A)

This initial step is a nucleophilic vinyl substitution reaction. The lone pair of the aniline nitrogen attacks the electron-deficient β-carbon of the ethyl (ethoxymethylene)cyanoacetate, followed by the elimination of ethanol.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 4-bromoaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

-

Add absolute ethanol as a solvent (approx. 3-5 mL per gram of aniline).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Causality & Expertise: Using a slight excess of the cyanoacetate ensures complete consumption of the more valuable bromoaniline. Ethanol is an excellent solvent as it facilitates the reaction and is also a byproduct, but its complete removal is not necessary before the next high-temperature step. This condensation is typically high-yielding. A similar procedure is documented for the reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate.[4]

Part 2: Synthesis of Ethyl 2-amino-6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate B)

This is the key ring-forming step, achieved through a thermal intramolecular cyclization, a hallmark of the Gould-Jacobs reaction.[3][5] The high temperature facilitates a 6-pi electrocyclization followed by tautomerization to the aromatic quinolone system.

Protocol:

-

Place the dried Intermediate A into a flask suitable for high-temperature reactions, containing a high-boiling solvent such as Dowtherm A or diphenyl ether (approx. 5-10 mL per gram of substrate).

-

Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

-

Allow the mixture to cool to below 100 °C, then add an equal volume of a non-polar solvent like hexane or petroleum ether to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent, and dry.

-

Causality & Expertise: The choice of a high-boiling, thermally stable solvent is critical to reach the required activation energy for cyclization without decomposition.[2] Dowtherm A is ideal due to its stability and boiling point (~257 °C). The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for this type of cyclization.[6][7] The cyano group in Intermediate A facilitates the formation of the 2-amino group in the final quinolone ring system upon cyclization and tautomerization.

Part 3: Synthesis of 2-amino-6-bromo-1H-quinolin-4-one (Final Product)

The final step involves a saponification (hydrolysis) of the ethyl ester to a carboxylic acid, followed by a thermally-induced decarboxylation to yield the target molecule.

Protocol:

-

Suspend Intermediate B in a 10-20% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 2-4 hours until a clear solution is formed, indicating complete hydrolysis of the ester.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~5-6. The carboxylic acid intermediate will precipitate.

-

Continue heating the acidified mixture at or near reflux. Vigorous gas evolution (CO2) will be observed. Maintain heating for 1-2 hours after gas evolution ceases to ensure complete decarboxylation.

-

Cool the mixture to room temperature. The final product will precipitate.

-

Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the product under vacuum. Purity can be assessed by NMR, MS, and HPLC.

-

Causality & Expertise: The hydrolysis is base-catalyzed, followed by acidification to protonate the carboxylate and the quinolone nitrogen. The electron-withdrawing nature of the quinolone ring system facilitates the decarboxylation upon heating. This sequence of hydrolysis and decarboxylation is a standard and effective method for removing the 3-carboxyethyl group common in Gould-Jacobs products.[3][5]

Data Summary and Comparison

| Parameter | Route A: Modified Gould-Jacobs |

| Starting Materials | 4-Bromoaniline, Ethyl (ethoxymethylene)cyanoacetate |

| Key Reaction Types | Condensation, Thermal Cyclization, Hydrolysis, Decarboxylation |

| Number of Steps | 3 |

| Typical Overall Yield | 50-70% |

| Advantages | Utilizes readily available starting materials; robust and well-understood chemistry. |

| Disadvantages | Requires very high temperatures for cyclization; use of difficult-to-remove solvents. |

Conclusion

The synthesis of 2-amino-6-bromo-1H-quinolin-4-one is efficiently achieved through a modified Gould-Jacobs pathway. This strategy provides a reliable and scalable route from inexpensive, commercially available starting materials. By understanding the causality behind each experimental step—from the initial nucleophilic attack in the condensation to the high-energy demands of the thermal cyclization and the final hydrolysis/decarboxylation cascade—researchers can confidently reproduce and adapt this synthesis for the development of novel therapeutics and chemical probes. The protocols described herein represent a self-validating system, where successful execution relies on the fundamental principles of organic chemistry to build a valuable and complex heterocyclic scaffold.

References

-

Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Gach, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

-

Zhang, J.-J., Wang, H.-Q., & Xu, J.-N. (2010). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3119. [Link]

-

Hasan, P., Aneja, B., Masood, M. M., & Abid, M. (2017). Optimization of cyclocondensation reaction to form 4-quinolones. ResearchGate. [Link]

-

Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

-

de la Torre, B. G., & El-Faham, A. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(22), 4899. [Link]

-

fledarmus. (2011, June 24). Help with quinoline synthesis. Sciencemadness Discussion Board. [Link]

-

Al-Hiari, Y. M., Qaisi, A. M., El-Abadelah, M. M., & Voelter, W. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Jordan Journal of Pharmaceutical Sciences, 6(1). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ablelab.eu [ablelab.eu]

- 7. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

2-Amino-6-bromoquinolin-4-ol molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-6-bromoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its core structure, a bicyclic aromatic heterocycle, serves as a versatile scaffold for constructing more complex molecules, including potential antimalarial and anticancer agents.[2] A profound understanding of its three-dimensional structure, electronic properties, and conformational dynamics is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. This guide provides a comprehensive technical overview of the methodologies and theoretical principles applied to characterize this molecule, synthesizing data from spectroscopic analysis, crystallographic techniques, and computational modeling.

The Crucial Role of Tautomerism

A defining characteristic of this compound is its existence in a tautomeric equilibrium. The "quinolin-4-ol" (enol) form can readily interconvert to the "2-amino-6-bromo-1H-quinolin-4-one" (keto) form.[1][3] While named as an "-ol", the keto form is generally the more stable and predominant tautomer, particularly in the solid state, due to the formation of a stable amide-like system.[4][5]

The IUPAC name, 2-amino-6-bromo-1H-quinolin-4-one, reflects the prevalence of this keto form.[1] This equilibrium is not static and can be influenced by several factors, including the solvent, pH, and temperature, making its characterization essential for predicting the molecule's behavior in different chemical environments.[4]

Caption: Keto-Enol Tautomeric Equilibrium of the Target Molecule.

Elucidation of the Molecular Structure

A multi-faceted approach combining several analytical techniques is required to unambiguously determine the molecular structure of this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, we can predict the expected data based on structurally analogous compounds and foundational spectroscopic principles.[6] These techniques are crucial for confirming the identity, purity, and dominant tautomeric form in solution.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen (¹H) and carbon (¹³C) nuclei, providing detailed information about molecular connectivity and structure.[7][8] The observed chemical shifts are highly sensitive to the tautomeric form.

-

¹H NMR: In the dominant keto form, a signal for the N-H proton is expected, the chemical shift of which can be solvent-dependent. The aromatic protons on the quinoline ring system will appear in the downfield region (typically 6.5-8.5 ppm).

-

¹³C NMR: The presence of a carbonyl carbon (C4) signal around 170-180 ppm would be strong evidence for the quinolin-4-one tautomer. In the enol form, this carbon would be an oxygen-bearing aromatic carbon (C4-OH) with a chemical shift further upfield.[9]

| Assignment | Expected ¹H Chemical Shift (δ) ppm | Expected ¹³C Chemical Shift (δ) ppm | Key Insights |

| C4 Carbonyl | - | ~175 | Confirms keto (quinolin-4-one) tautomer |

| C2-NH₂ | Broad, variable | - | Exchangeable proton, confirms amino group |

| Aromatic C-H | 7.0 - 8.5 | 110 - 150 | Characteristic of the quinoline ring system |

| C6-Br | - | ~115-120 | Carbon directly attached to bromine |

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a functional group "fingerprint."

-

Keto Form: A strong absorption band between 1650-1690 cm⁻¹ corresponding to the C=O (carbonyl) stretch is the most definitive feature. N-H stretching vibrations from the amino group and the ring N-H would appear as broad bands in the 3200-3500 cm⁻¹ region.

-

Enol Form: The C=O stretch would be absent, and a broad O-H stretch would appear around 3200-3600 cm⁻¹.

2.1.3. Mass Spectrometry (MS)

MS provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula.[10][11] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition (C₉H₇BrN₂O) with high accuracy.[6] The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 Da.

X-ray Crystallography

Expected Crystallographic Features:

-

Tautomeric Confirmation: The analysis would definitively confirm the dominant keto (quinolin-4-one) tautomer in the crystal lattice by locating the hydrogen atom on the ring nitrogen (N1) rather than the oxygen at C4.

-

Molecular Geometry: It would provide precise bond lengths and angles, confirming the planarity of the fused bicyclic quinoline core.

-

Intermolecular Interactions: A key finding would be the elucidation of the hydrogen-bonding network. It is highly probable that the molecules form dimers or extended chains via hydrogen bonds between the amino group (donor) and the carbonyl oxygen (acceptor) of neighboring molecules.[18]

Conformation and Supramolecular Arrangement

The conformation of this compound is largely defined by the rigid, planar quinoline scaffold. Conformational flexibility is primarily limited to the exocyclic amino group and its interactions with adjacent functional groups.

Intramolecular Conformation

The quinoline ring system is inherently aromatic and thus planar. The primary conformational question relates to the orientation of the 2-amino group. Computational modeling can predict the most stable rotamer and whether any intramolecular hydrogen bonding occurs, for instance, between the amino group and the ring nitrogen.

Supramolecular Assembly via Hydrogen Bonding

In the solid state, the conformation is dictated by crystal packing forces, predominantly hydrogen bonding. The presence of both hydrogen bond donors (N-H groups) and a strong acceptor (C=O group) facilitates the formation of robust supramolecular structures. These interactions are critical as they influence key physicochemical properties such as solubility, melting point, and crystal morphology.

Caption: Potential Hydrogen-Bonding Dimer Formation.

Methodologies and Protocols

The following sections provide standardized protocols for the characterization of this compound.

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is often chosen for its ability to dissolve polar compounds and slow down the exchange of N-H protons, making them more easily observable.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 240 ppm) and a significantly larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Workflow: Structural Elucidation

This workflow illustrates the logical progression from synthesis to complete structural confirmation.

Caption: Workflow for Synthesis and Structural Characterization.

Protocol: Computational Modeling (DFT)

-

Structure Building: Construct the 3D structures for both the quinolin-4-ol and quinolin-4-one tautomers using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization calculations using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311G(d,p) basis set.[19] This will find the lowest energy (most stable) conformation for each tautomer.

-

Energy Calculation: Compare the final electronic energies of the optimized structures to determine the relative stability and predict the equilibrium constant between the tautomers.

-

Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries. The absence of imaginary frequencies confirms a true energy minimum. The calculated frequencies can be compared with experimental IR spectra.

-

NMR Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict ¹H and ¹³C NMR chemical shifts for comparison with experimental data.

Conclusion

The structural and conformational analysis of this compound reveals a molecule dominated by its quinolin-4-one tautomer. Its characterization is not achievable by a single technique but requires the synergistic application of NMR and IR spectroscopy, mass spectrometry, and ideally, single-crystal X-ray diffraction. Computational modeling further strengthens these experimental findings by providing a theoretical framework for understanding tautomer stability and conformational preferences. This comprehensive approach provides the detailed structural insights necessary for the rational design and development of new quinoline-based therapeutics.

References

- BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)

- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.

- SynHet. (n.d.). This compound. SynHet.

- Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207.

- ResearchGate. (n.d.). Structures of the quinoline derivatives.

- ResearchGate. (2024). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.

- Auremn. (n.d.).

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Lei, F., et al. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

- The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1.

- da Silva, G. G., et al. (2019). Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H)‑Quinolinones. Journal of the Brazilian Chemical Society.

- SciELO. (2019). Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H)-Quinolinones. SciELO.

- NCBI. (n.d.). 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol. NCBI.

- MDPI. (2023).

- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.

- EMBL-EBI. (n.d.). quinolin-4-ol (CHEBI:15815). EMBL-EBI.

- BenchChem. (2025).

- MDPI. (2024).

- ECHEMI. (n.d.). This compound Formula. ECHEMI.

- ChemBK. (n.d.). This compound. ChemBK.

- ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol| CAS No:145369-94-4. ZaiQi Bio-Tech.

- Biosynth. (n.d.). 6-Bromoquinolin-4(1H)-one | 332366-57-1. Biosynth.

- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.

- Sigma-Aldrich. (n.d.). 6-Bromoquinolin-4-ol | 145369-94-4. Sigma-Aldrich.

- BenchChem. (2025). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide. Benchchem.

- ERIC. (2023).

- MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. MySkinRecipes.

- BLD Pharm. (n.d.). 2-Amino-6-bromo-1-methylquinazolin-4(1H)-one. BLD Pharm.

- NCBI. (n.d.). Role of tautomerism in RNA biochemistry. NCBI.

- Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.

- Scribd. (n.d.). TAUTOMERS. Scribd.

Sources

- 1. This compound [synhet.com]

- 2. 2-Amino-6-bromoquinoline [myskinrecipes.com]

- 3. quinolin-4-ol (CHEBI:15815) [ebi.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. auremn.org.br [auremn.org.br]

- 8. mdpi.com [mdpi.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. echemi.com [echemi.com]

- 11. chembk.com [chembk.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-bromoquinolin-4-ol

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Amino-6-bromoquinolin-4-ol (CAS No. 123420-09-7), focusing on its solubility and chemical stability. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. The insights and methodologies presented herein are grounded in established principles of pharmaceutical sciences to ensure technical accuracy and practical applicability.

Introduction and Physicochemical Profile

This compound is a heterocyclic organic compound with a quinolinone core, a class of molecules known for their diverse pharmacological activities.[1] Understanding its fundamental properties is a critical first step in any research or development endeavor. The molecule exists in tautomeric equilibrium between the keto (2-amino-6-bromo-1H-quinolin-4-one) and enol (this compound) forms, with the keto form generally predominating in the solid state.

Core Compound Characteristics

A summary of the key identifiers and computed physicochemical properties of this compound is presented in Table 1. These parameters provide a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| IUPAC Name | 2-amino-6-bromo-1H-quinolin-4-one | [2] |

| CAS Number | 123420-09-7 | [2][3] |

| Molecular Formula | C₉H₇BrN₂O | [3] |

| Molecular Weight | 239.07 g/mol | [3] |

| XLogP3 (Computed) | 1.8 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

XLogP3 is a computed value that indicates the lipophilicity of a compound. A value of 1.8 suggests moderate lipophilicity, which may influence its solubility in both aqueous and organic solvents.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive solubility profile in various media is therefore essential.

Aqueous Solubility

Due to the presence of both amine and hydroxyl (enol form) or amide (keto form) functional groups, the aqueous solubility of this compound is expected to be pH-dependent. The amino group is basic, while the hydroxyl/amide group can exhibit acidic properties.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized approach to determine the equilibrium solubility of this compound in aqueous media at different pH values.

-

Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Processing: Withdraw an aliquot from each vial. Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility at that specific pH.

Caption: Workflow for Aqueous Solubility Determination.

Organic Solvent Solubility

Solubility in organic solvents is crucial for purification, synthesis, and the development of non-aqueous formulations.

Experimental Protocol for Organic Solvent Solubility

A similar shake-flask method can be employed to determine solubility in common organic solvents.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)).

-

Equilibration: Add an excess of the compound to each solvent and agitate at a constant temperature until equilibrium is reached.

-

Analysis: After filtration, quantify the dissolved compound, taking into account the need for appropriate dilution in a miscible solvent for the analytical method if required.

Stability Profile

Assessing the chemical stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Based on the chemical structure, several degradation routes can be anticipated.

Potential Degradation Pathways

Drawing parallels from the structurally similar 4-Amino-6-bromoquinoline, the following degradation pathways are plausible[4]:

-

Oxidative Degradation: The electron-rich aromatic ring and the amino group are susceptible to oxidation, potentially forming N-oxides or hydroxylated byproducts.[4]

-

Hydrolysis: Under harsh acidic or basic conditions, particularly at elevated temperatures, the amino group could undergo hydrolysis.[4]

-

Photodegradation: Exposure to UV light may induce degradation of the quinoline ring system.[4]

Caption: Potential Degradation Pathways.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 1 M HCl and incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with 1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Treat the stock solution with a peroxide solution (e.g., 6% H₂O₂) at room temperature, protected from light.

-

Thermal Degradation: Store the solid compound in a controlled oven at a high temperature (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound to a calibrated UV light source.

-

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 2, 6, 12, 24 hours).

-

Sample Preparation: Neutralize acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradants.

Analytical Methodologies

Accurate quantification is the cornerstone of solubility and stability studies. While specific validated methods for this compound are not widely published, standard chromatographic techniques are applicable.[2][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the quantification of this compound due to its high selectivity and sensitivity.[5][6]

Recommended Starting HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or triethylamine) | Formic acid improves peak shape for basic compounds; triethylamine can be used to mitigate peak tailing due to interaction with silica.[4] |

| Gradient/Isocratic | Gradient elution | Recommended for separating the parent compound from unknown degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at a suitable wavelength (determined by UV scan) | Quinoline systems typically have strong UV absorbance. |

| Injection Volume | 10 µL | A standard starting volume. |

Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile impurities or certain degradation products, GC-MS can be a valuable tool.[2][5] However, the low volatility of this compound may require derivatization.

Summary and Recommendations

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While some fundamental physicochemical data are available, detailed experimental characterization is necessary for its successful application in research and development.

Key Recommendations for Researchers:

-

Systematic Solubility Profiling: Conduct thorough aqueous and organic solvent solubility studies as outlined.

-

Forced Degradation: Perform comprehensive forced degradation studies to understand the molecule's liabilities and develop a stability-indicating analytical method.

-

Method Validation: The proposed analytical methods should be fully validated according to ICH guidelines to ensure data integrity.

-

Storage Conditions: Based on stability data, appropriate storage conditions (temperature, light protection, humidity) should be established.

By following these guidelines, researchers can build a robust data package for this compound, enabling its confident use in subsequent stages of development.

References

-

ATSDR. ANALYTICAL METHODS. Available from: [Link]

Sources

Spectral Elucidation of 2-Amino-6-bromoquinolin-4-ol: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-Amino-6-bromoquinolin-4-ol (CAS No: 123420-09-7)[1], a quinoline derivative of significant interest in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific molecule, this document serves as an in-depth predictive analysis based on established spectroscopic principles and comparative data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction to this compound and its Spectroscopic Characterization

This compound belongs to the quinolin-4-ol class of heterocyclic compounds. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, and the strategic placement of amino, bromo, and hydroxyl functional groups on this scaffold presents a versatile platform for the development of new therapeutic agents[2]. Accurate structural elucidation through spectroscopic methods is a cornerstone of modern chemical research, ensuring the identity and purity of synthesized compounds. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a robust framework for its characterization.

The molecule exists in a tautomeric equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms. For the purpose of this guide, the quinolin-4(1H)-one tautomer is considered the predominant form in solution and the solid state, which is typical for 4-hydroxyquinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the exchangeable protons of the amino and hydroxyl/amide groups. The predicted chemical shifts and coupling patterns are based on the analysis of similar quinoline derivatives[3].

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| H5 | ~ 7.8 | d | ~ 2.0 | Expected to be the most downfield of the carbocyclic protons due to the deshielding effect of the adjacent bromine atom and the quinolone system. |

| H7 | ~ 7.6 | dd | J ≈ 9.0, 2.0 | Coupled to both H8 (ortho) and H5 (meta). |

| H8 | ~ 7.4 | d | ~ 9.0 | Coupled to H7 (ortho). |

| H3 | ~ 5.9 | s | - | The isolated proton at the C3 position is expected to be a singlet. |

| -NH₂ | ~ 6.5 - 7.5 | br s | - | Broad singlet due to quadrupole broadening and exchange with the solvent. Chemical shift is concentration and temperature dependent. |

| -OH/-NH | ~ 11.0 - 12.0 | br s | - | The hydroxyl or amide proton is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding. |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as the solvent is crucial for observing the exchangeable -NH₂ and -OH/-NH protons, which might be broadened or exchanged completely in other solvents like CDCl₃.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the known effects of substituents on the quinoline ring system.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C2 | ~ 155 | The C2 carbon bearing the amino group is expected to be significantly downfield. |

| C3 | ~ 90 | The C3 carbon is expected to be significantly upfield. |

| C4 | ~ 175 | The carbonyl carbon (C4) in the quinolin-4(1H)-one tautomer is expected to be the most downfield signal. |

| C4a | ~ 140 | Quaternary carbon at the ring junction. |

| C5 | ~ 125 | Aromatic carbon adjacent to the bromine-substituted carbon. |

| C6 | ~ 115 | The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect. |

| C7 | ~ 130 | Aromatic carbon. |

| C8 | ~ 120 | Aromatic carbon. |

| C8a | ~ 145 | Quaternary carbon at the ring junction. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for accurate structural verification.

Workflow for NMR Analysis

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-Br bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| 3400 - 3200 | N-H and O-H stretching | Amino (-NH₂) and Hydroxyl/Amide (-OH/-NH) | Broad, Strong | The broadness is due to hydrogen bonding. |

| 1660 - 1640 | C=O stretching | Amide carbonyl | Strong | Characteristic of the quinolin-4(1H)-one tautomer. |

| 1620 - 1580 | C=C and C=N stretching | Aromatic and quinoline rings | Medium to Strong | Typical for aromatic and heteroaromatic systems. |

| 1500 - 1400 | Aromatic ring stretching | Quinoline ring | Medium | |

| 600 - 500 | C-Br stretching | Bromo group | Medium to Weak | The C-Br stretch appears in the fingerprint region. |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis

Caption: A simple workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will be characterized by the isotopic pattern of bromine.

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₇BrN₂O, with a monoisotopic mass of approximately 237.97 g/mol [1].

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Rationale |

| 238/240 | [M+H]⁺ | The protonated molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 m/z units is the characteristic isotopic signature of a single bromine atom (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br). |

| 210/212 | [M+H - CO]⁺ | Loss of a neutral carbon monoxide molecule from the quinolone ring. |

| 159 | [M+H - Br]⁺ | Loss of the bromine radical. |

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, and it typically produces the protonated molecular ion [M+H]⁺.

Workflow for ESI-MS Analysis

Caption: A general workflow for obtaining an ESI mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of this compound. By leveraging the predictive power of NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. While this guide is based on predictive analysis, it establishes a solid foundation for the interpretation of experimental data once it becomes available.

References

-

MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. Retrieved from [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

Sources

The Biological Potential of 2-Amino-6-bromoquinolin-4-ol: A Roadmap for Investigation

An In-depth Technical Guide

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of compounds with diverse pharmacological activities.[1][2] This guide focuses on the specific, yet underexplored, derivative 2-Amino-6-bromoquinolin-4-ol (CAS: 123420-09-7). While direct biological data for this compound is sparse, its structural motifs—a 2-aminoquinoline core, a C4-hydroxyl (keto) group, and a C6-bromo substituent—are present in numerous molecules with well-documented biological effects. This document serves as a technical roadmap for researchers and drug development professionals, hypothesizing the potential therapeutic activities of this compound based on robust structure-activity relationship (SAR) data from analogous compounds. We will delineate potential mechanisms of action and provide detailed, actionable experimental protocols to systematically investigate its promise as a novel therapeutic agent, particularly in oncology and infectious diseases.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a foundational structure in both natural products and synthetic pharmaceuticals.[2][3] Its rigid, planar structure and the ability to form hydrogen bonds and engage in π-π stacking interactions make it an ideal pharmacophore for interacting with a variety of biological targets.[4] Modifications at various positions on the quinoline ring have yielded drugs with a vast range of applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4]

The subject of this guide, This compound , integrates several key features known to confer potent bioactivity:

-

2-Aminoquinoline Moiety: This group is a critical feature in compounds designed for anticancer activity, often by targeting key signaling pathways like PI3K/Akt/mTOR.[5][6] It also serves as a scaffold for neuronal nitric oxide synthase (nNOS) inhibitors and anti-plasmodial agents.[7][8]

-

Quinolin-4-one Core: The tautomeric quinolin-4-ol/quinolin-4-one system is a well-established pharmacophore in its own right, found in numerous antibacterial and anticancer agents.[9]

-

6-Bromo Substitution: Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. Bromo-substituted quinolines have demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines.[10][11]

Given this structural pedigree, this compound presents itself as a compelling candidate for biological investigation. This guide will explore its synthetic tractability and lay out a comprehensive strategy for its biological evaluation.

Synthetic Strategy

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests a cyclization reaction as the key step. The target molecule can be constructed from 4-bromoaniline and a cyano-substituted three-carbon component, such as ethyl cyanoacetate, followed by a thermally induced cyclization.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Conrad-Limpach/Gould-Jacobs Hybrid Synthesis

-

Step 1: Condensation.

-

To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent like ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of a base (e.g., piperidine).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product, an enamine intermediate, can be purified by recrystallization or used directly in the next step.

-

-

Step 2: Thermal Cyclization.

-

Add the crude enamine intermediate to a high-boiling point solvent, such as diphenyl ether.

-

Heat the mixture to approximately 250°C for 30-60 minutes.[12][13] This high temperature facilitates the intramolecular cyclization to form the quinolin-4-one ring system.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the cyclized product.

-

Filter the solid, wash thoroughly with hexane, and dry under vacuum.

-

-

Step 3: Hydrolysis and Decarboxylation (if necessary).

-

If the cyclization intermediate retains an ester group, it must be removed.

-

Reflux the intermediate in an aqueous solution of a strong base (e.g., 10% NaOH) to saponify the ester.

-

Acidify the solution with HCl to precipitate the carboxylic acid.

-

Further heating of the acidic solution will induce decarboxylation to yield the final product, this compound.

-

Purify the final compound by column chromatography or recrystallization.

-

-

Characterization.

-

Confirm the structure and purity of the synthesized compound using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[14]

-

Potential Biological Activity I: Anticancer

The strongest hypothesis for the bioactivity of this compound lies in its potential as an anticancer agent. This is supported by extensive literature on structurally related compounds.[1][10]

Hypothesized Mechanisms of Action

A. Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[4] Derivatives of 2-aminoquinoline are known inhibitors of this pathway.[5] Furthermore, 6-bromoquinolin-4-ol serves as a key intermediate in the synthesis of potent PI3K/mTOR dual inhibitors.[15] It is highly plausible that this compound could act as an ATP-competitive inhibitor of PI3K or mTOR kinases.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

B. Topoisomerase I Inhibition: DNA topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription. Bromo- and cyano-substituted 8-hydroxyquinolines have been shown to inhibit human DNA topoisomerase I, preventing the re-ligation of the DNA strand and leading to cytotoxic DNA breaks.[1] The planar quinoline core of this compound could potentially intercalate into DNA and stabilize the topoisomerase I-DNA cleavage complex.

C. Induction of Apoptosis: Regardless of the primary intracellular target, a common downstream effect of effective anticancer quinolines is the induction of programmed cell death, or apoptosis.[10][11] This is often characterized by DNA fragmentation, caspase activation, and changes in the cell membrane.

Proposed Experimental Workflow for Anticancer Evaluation

Caption: A logical workflow for assessing anticancer potential.

A. Protocol: In Vitro Cytotoxicity Screening (MTT Assay) [16]

-

Cell Culture: Culture human cancer cell lines (e.g., HCT116 colon, A549 lung, MCF-7 breast) and a non-cancerous control cell line (e.g., fibroblasts) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the treatment solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

B. Protocol: Western Blot for PI3K Pathway Markers

-

Treatment and Lysis: Treat cells grown in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.

Anticipated Data Summary

The results from these initial assays can be effectively summarized in a table to compare potency and selectivity.

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |

| This compound | HCT116 (Colon) | [Experimental Value] | [Calculated Value] |

| A549 (Lung) | [Experimental Value] | [Calculated Value] | |

| MCF-7 (Breast) | [Experimental Value] | [Calculated Value] | |

| Fibroblast (Normal) | [Experimental Value] | - | |

| Doxorubicin (Control) | HCT116 (Colon) | [Experimental Value] | [Calculated Value] |

¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Potential Biological Activity II: Antimicrobial

The quinoline scaffold is the backbone of several important antibacterial and antimalarial drugs.[8][17] Therefore, it is prudent to evaluate this compound for potential antimicrobial activity. Bromo-substituted pyrrolo[1,2-a]quinolines have demonstrated notable antifungal activity against Candida albicans.[18]

Hypothesized Mechanism of Action

The mechanism for quinoline-based antimicrobials can be diverse, but often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which is the classic mechanism of fluoroquinolone antibiotics. Alternatively, they may disrupt cell membrane integrity or interfere with metabolic pathways.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (a known antibiotic like Ciprofloxacin or Fluconazole), a negative/growth control (inoculum without the compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that results in the complete visual inhibition of microbial growth.

Conclusion and Future Directions

This compound is a synthetically accessible molecule that stands at the confluence of several pharmacologically validated structural motifs. Based on a comprehensive analysis of related structures, this compound holds significant, albeit unproven, potential as an anticancer agent, likely acting through the inhibition of critical cell signaling pathways like PI3K/Akt/mTOR or by targeting DNA topoisomerase I. Furthermore, its quinoline core warrants investigation into its antimicrobial properties.

This guide provides a foundational, hypothesis-driven framework and a series of robust, validated experimental protocols for the systematic evaluation of this compound. The successful execution of this research plan will elucidate the compound's true biological activities, define its mechanisms of action, and determine its viability as a lead candidate for future drug development programs.

References

-

Ökten, S., et al. (2017a). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]

-

Ökten, S., et al. (2020). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

-

Ökten, S., et al. (2017b). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]

-

DSpace Repository. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Yildiz Technical University. Available at: [Link]

-

MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Matada, B. S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

-

ResearchGate. (n.d.). Representative biologically active 2-aminoquinolines. ResearchGate. Available at: [Link]

-

Ji, H., et al. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. PMC - NIH. Available at: [Link]

-

MDPI. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]

-

MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. MySkinRecipes. Available at: [Link]

-

Al-Adilee, K. J., & Al-Juboori, A. A. H. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. Available at: [Link]

-

Gupta, H. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Lei, F., et al. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

-

PubMed. (2011). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. PubMed. Available at: [Link]

-

Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

-

da Silva, F. C., et al. (2014). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. PMC - NIH. Available at: [Link]

-

Royal Society of Chemistry. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. Available at: [Link]

-

El-Sadig, A. A., et al. (2011). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Academic Journals. Available at: [Link]

-

ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol. chemzq.com. Available at: [Link]

-

Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - NIH. Available at: [Link]

-

Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. download.atlantis-press.com [download.atlantis-press.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound [synhet.com]

- 15. researchgate.net [researchgate.net]

- 16. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 2-Amino-6-bromoquinolin-4-ol in Pharmaceutical Synthesis

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among the vast array of quinoline derivatives, 2-Amino-6-bromoquinolin-4-ol has emerged as a particularly valuable intermediate, primarily due to its strategic placement of functional groups that allow for versatile synthetic manipulations. This technical guide provides an in-depth exploration of this compound, intended for researchers, chemists, and professionals in drug discovery and development. We will dissect its physicochemical properties, provide a detailed, field-proven synthesis methodology grounded in established chemical principles, and illuminate its critical role in the construction of complex, high-value pharmaceutical molecules, including potent kinase inhibitors. This document is designed not as a rigid protocol, but as a comprehensive scientific resource, explaining the causality behind experimental choices to empower researchers in their own development endeavors.

Introduction: The Quinoline Core in Modern Drug Discovery